molecular formula C5H14AsO+ B1203914 Arsenocholine CAS No. 39895-81-3

Arsenocholine

Cat. No.: B1203914
CAS No.: 39895-81-3
M. Wt: 165.09 g/mol
InChI Key: ORLOBEXOFQEWFQ-UHFFFAOYSA-N
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Description

Arsenocholine is an organoarsenic compound that is structurally similar to choline but contains an arsenic atom in place of the nitrogen atom. It is found naturally in marine organisms and is a part of the arsenic biogeochemical cycle. This compound is rapidly metabolized to arsenobetaine, which is considered non-toxic and is commonly found in seafood .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arsenocholine typically involves the reaction of trimethylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(CH3)3As+C2H4O(CH3)3AsCH2CH2OH\text{(CH}_3\text{)}_3\text{As} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{AsCH}_2\text{CH}_2\text{OH} (CH3​)3​As+C2​H4​O→(CH3​)3​AsCH2​CH2​OH

Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the toxicity associated with arsenic compounds. laboratory-scale synthesis is performed for research purposes.

Chemical Reactions Analysis

Types of Reactions: Arsenocholine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arsenobetaine.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents are used for the oxidation of this compound.

    Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation Product: Arsenobetaine

    Substitution Products: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Biomedical Research Applications

Arsenocholine has garnered attention in biomedical research due to its unique metabolic pathways and potential health implications. Studies have shown that this compound can be biotransformed into other arsenic species in the body, such as arsenobetaine and trimethylarsine, which are important for understanding arsenic's effects on human health.

Key Findings:

  • Biotransformation: In vitro studies indicate that this compound is biotransformed primarily in the presence of mitochondrial fractions of liver cells, leading to metabolites like arsenobetaine aldehyde and trimethylarsine oxide .
  • Toxicity Assessment: Research has demonstrated that neither this compound nor its metabolites exhibit significant cytotoxicity in isolated hepatocytes, suggesting a relatively low toxicity profile compared to inorganic arsenic compounds .

Table 1: Biotransformation Pathways of this compound

CompoundMetaboliteFormation Pathway
This compoundArsenobetaineVia arsenobetaine aldehyde
ArsenobetaineTrimethylarsineSide reaction from aldehyde
Trimethylarsine oxideTrimethylarsineFurther reduction

Environmental Monitoring

This compound's role as a biomarker for environmental arsenic exposure is significant. Its presence in marine organisms can indicate the bioavailability of arsenic in aquatic ecosystems.

Case Study: Seafood Consumption
A study investigating the transformation of arsenic species during digestion revealed that this compound could directly convert to monomethylarsonate without passing through dimethylarsinate . This finding is crucial for risk assessments related to seafood consumption and potential health risks associated with arsenic exposure.

Table 2: Transformation Rates of Arsenic Species During Digestion

Arsenic SpeciesTransformation Rate (%)
This compoundHigh
DimethylarsinateModerate
ArsenobetaineLow

Food Safety Assessments

The detection and quantification of this compound in food products are essential for ensuring consumer safety. Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are employed to monitor its levels in seafood.

Research Insights:

  • Metabolism Studies: Research has shown that a significant portion of orally administered this compound is absorbed through the gastrointestinal tract, with most being metabolized to less toxic forms like arsenobetaine .
  • Regulatory Standards: The presence of organic arsenicals, including this compound, necessitates stringent regulatory standards to protect public health .

Mechanism of Action

Arsenocholine exerts its effects primarily through its metabolism to arsenobetaine. The metabolic pathway involves the oxidation of this compound to arsenobetaine, which is then excreted from the body. The molecular targets and pathways involved in this process include enzymes responsible for the oxidation and conjugation of arsenic compounds .

Comparison with Similar Compounds

    Arsenobetaine: A non-toxic metabolite of arsenocholine found in seafood.

    Arsenosugars: Found in seaweed and other marine organisms, these compounds have a different structure but are part of the arsenic biogeochemical cycle.

    Arsenolipids: Lipid-soluble arsenic compounds found in marine organisms.

Uniqueness of this compound: this compound is unique due to its structural similarity to choline and its rapid metabolism to arsenobetaine. This rapid metabolism reduces its toxicity compared to other arsenic compounds, making it an interesting subject for research in environmental and biological sciences .

Biological Activity

Arsenocholine (AsC) is an organoarsenic compound that has garnered attention due to its unique biological activities and implications for human health, particularly through dietary exposure from seafood. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its effects and transformations in biological systems.

Chemical Structure and Properties

This compound is structurally similar to choline, featuring an arsenic atom instead of a carbon atom in its molecular backbone. Its formula is C5H14AsO\text{C}_5\text{H}_{14}\text{AsO}, and it functions as a zwitterion in solution, which influences its solubility and interaction with biological molecules.

Biological Activity and Mechanisms

1. Toxicity Profile:
this compound is generally considered to be non-toxic compared to other arsenic compounds. Studies have demonstrated that it does not exhibit significant acute toxicity in laboratory animals, which positions it as a safer alternative to inorganic arsenic forms. For instance, a review highlighted that this compound does not significantly affect cellular viability at concentrations typically encountered through dietary intake from seafood .

2. Metabolism and Transformation:
Research indicates that this compound can undergo metabolic transformations within the body. Notably, it has been shown to convert directly to monomethylarsonate (MMA) without passing through the dimethylarsinate (DMA) intermediate stage during digestion processes . This transformation can influence the overall toxicity profile of arsenic species ingested through food.

3. Bioconversion Pathways:
The bioconversion of this compound into less toxic forms may involve microbial activity in the gut. Studies have suggested that gut microbiota play a role in the metabolism of arsenic species, including the conversion of AsC into less harmful metabolites . This highlights the importance of understanding the interactions between dietary arsenic compounds and gut microbiota.

Case Studies

Case Study 1: Seafood Consumption and Arsenic Exposure
A study examining the effects of seafood consumption on human health found that while arsenobetaine (AsB) is predominantly non-toxic, the presence of this compound in certain seafood raised questions about its potential for transformation into more toxic forms during digestion. The research indicated that AsC could be converted into MMA, which has been associated with higher toxicity levels than AsB .

Case Study 2: In Vitro Digestion Studies
In vitro studies on crab and scallop digestion revealed that AsC could transform into inorganic arsenic (iAs) under specific conditions, such as varying pH levels during digestion. The findings emphasized the need for further investigation into how cooking and digestive processes affect arsenic speciation in seafood .

Data Tables

Compound Source Toxicity Level Metabolic Pathway
This compound (AsC)SeafoodLowDirectly to MMA
Arsenobetaine (AsB)Marine organismsNon-toxicMinimal transformation
Inorganic ArsenicVarious sourcesHighAccumulation from organoarsenicals

Research Findings

  • Uptake Mechanisms: The uptake of this compound by cells is facilitated by transport proteins that also recognize choline, indicating a potential for competitive inhibition with essential nutrients .
  • Environmental Impact: The presence of this compound in marine environments raises concerns about bioaccumulation in aquatic food chains, necessitating further studies on its ecological impact and human health implications through dietary exposure .
  • Health Implications: While this compound itself may not be highly toxic, its metabolic products could pose risks, particularly in populations with high seafood consumption. Continuous monitoring and research are essential to assess these risks accurately .

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)arsanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14AsO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLOBEXOFQEWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14AsO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873153
Record name Arsenocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39895-81-3
Record name Arsenocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39895-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039895813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARSENOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGJ7RV2D8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Arsenocholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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